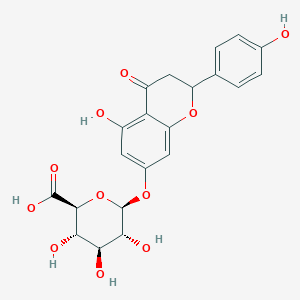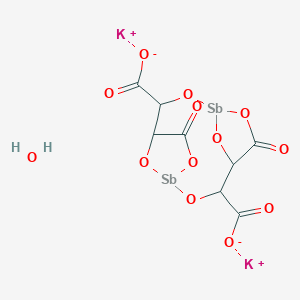
Potassium antimony(III) tartrate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium antimony(III) tartrate can be synthesized through the reaction of antimony trioxide with potassium hydrogen tartrate in an aqueous medium. The reaction typically proceeds as follows:
Sb2O3+2KHC4H4O6+H2O→K2Sb2(C4H2O6)2⋅3H2O
The reaction is carried out under controlled temperature conditions to ensure complete dissolution and reaction of the antimony trioxide .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium antimony(III) tartrate undergoes various chemical reactions, including:
Oxidation and Reduction: The antimony in the compound can participate in redox reactions, where it can be oxidized to antimony(V) or reduced to elemental antimony.
Substitution Reactions: The tartrate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize antimony(III) to antimony(V).
Reducing Agents: Sodium borohydride or hydrazine can reduce antimony(III) to elemental antimony.
Major Products Formed:
Oxidation: Antimony(V) compounds such as antimony pentoxide.
Reduction: Elemental antimony or antimony(III) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Potassium antimony(III) tartrate is used as a reagent in analytical chemistry for the detection and quantification of various substances. It is also employed in the synthesis of antimony-containing compounds and complexes .
Biology and Medicine: Historically, this compound was used to treat parasitic infections such as schistosomiasis and leishmaniasis. It acts by interfering with the metabolism of the parasites, leading to their death . due to its toxicity, its use has declined in favor of safer alternatives.
Industry: In the industrial sector, this compound is used in the textile industry for dyeing and printing fabrics. It also finds applications in the preparation of certain types of glass and ceramics .
Mécanisme D'action
The mechanism by which potassium antimony(III) tartrate exerts its effects involves the inhibition of key enzymes in the metabolic pathways of parasites. The compound binds to thiol groups in enzymes, disrupting their function and leading to the accumulation of toxic metabolites within the parasite cells. This ultimately results in the death of the parasites .
Comparaison Avec Des Composés Similaires
- Sodium stibogluconate
- Meglumine antimoniate
- Antimony trioxide
Comparison: Potassium antimony(III) tartrate is unique due to its specific combination of antimony and tartrate ligands, which confer distinct chemical and biological properties. Compared to sodium stibogluconate and meglumine antimoniate, it has a different mode of action and toxicity profile. While all these compounds contain antimony, the ligands and overall structure significantly influence their reactivity and applications .
Propriétés
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFTTIHMIIQLI-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6K2O13Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


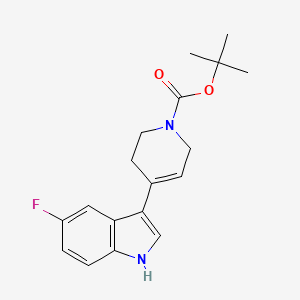

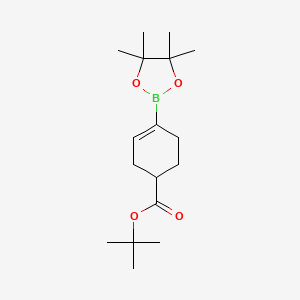
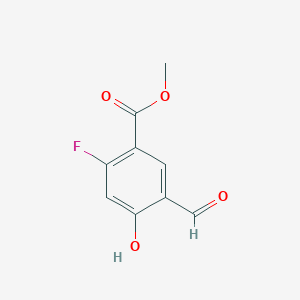

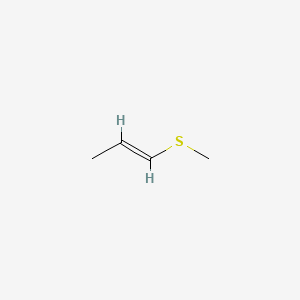
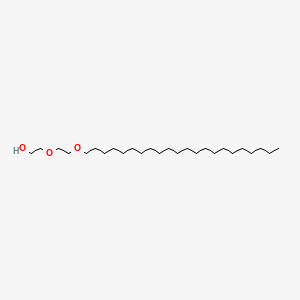
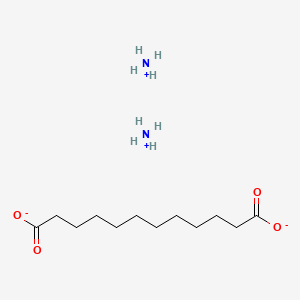
![2-amino-5-(aminomethyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;dihydrochloride](/img/structure/B8023615.png)
![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)
![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)
